
1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide, also known as PPADS, is a synthetic compound that has gained attention in scientific research due to its potential use as an antagonist for purinergic receptors. PPADS has been found to have a range of biochemical and physiological effects, making it a promising tool for studying purinergic signaling pathways.
Mechanism Of Action
1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide acts as a competitive antagonist for purinergic receptors, binding to the receptor site and preventing the binding of endogenous ligands such as ATP. This inhibition of purinergic signaling can have a range of effects on cellular and physiological processes, depending on the specific receptor subtype being targeted.
Biochemical and Physiological Effects:
1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide has been found to have a range of biochemical and physiological effects, including inhibition of ATP-induced calcium release, inhibition of platelet aggregation, and modulation of neurotransmitter release. These effects make 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide a valuable tool for studying the role of purinergic signaling in various physiological processes.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide in lab experiments is its potency as a purinergic receptor antagonist, allowing for effective inhibition of purinergic signaling pathways. However, 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide can also have off-target effects and may not be selective for specific receptor subtypes. Additionally, the synthesis of 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide can be complex and time-consuming, making it a less accessible tool for some researchers.
Future Directions
There are many potential future directions for research involving 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide, including the development of more selective purinergic receptor antagonists, the use of 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide in animal models to study the role of purinergic signaling in disease states, and the investigation of the effects of 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide on various physiological processes. Additionally, the use of 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide in combination with other compounds may allow for the development of novel therapies targeting purinergic signaling pathways.
Synthesis Methods
1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide can be synthesized using a multistep process involving the reaction of various chemical reagents. One common method involves the reaction of 2,3-epoxypropanol with pyrrolidine in the presence of sulfuric acid to produce the intermediate 2-(pyrrolidin-1-yl)propan-1-ol. This intermediate is then reacted with 2-acetamidoacrylate in the presence of triethylamine to produce 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide.
Scientific Research Applications
1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide has been used in a variety of scientific research applications, particularly in the study of purinergic signaling pathways. Purinergic receptors are involved in a range of physiological processes, including neurotransmission, inflammation, and immune function. 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide has been found to be a potent antagonist for P2X and P2Y purinergic receptors, making it a valuable tool for studying these pathways.
properties
IUPAC Name |
N-propan-2-yl-1-prop-2-enoylpyrrolidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-4-10(13)12-6-5-9(7-12)16(14,15)11-8(2)3/h4,8-9,11H,1,5-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAMBKGVBOBJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1CCN(C1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2428401.png)
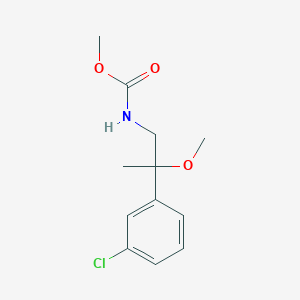
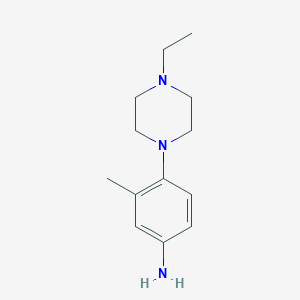
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2428407.png)
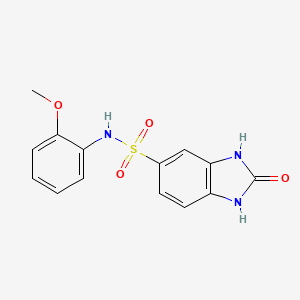
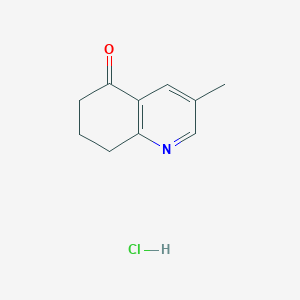
![N-Methyl-N-[(3-pyrrolidin-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2428410.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B2428412.png)
![1-(3,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2428413.png)
![6-(4-ethoxy-3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2428414.png)
![N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2428416.png)
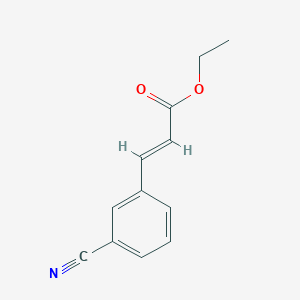
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2428418.png)
![5-bromo-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-methoxybenzenesulfonamide](/img/structure/B2428421.png)